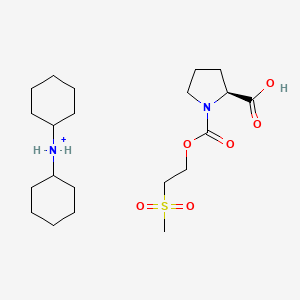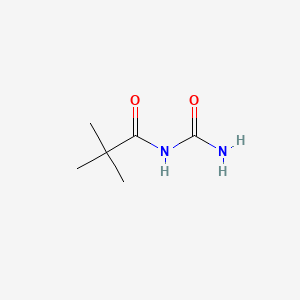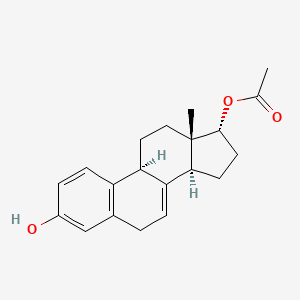
4-Chloro-3-(5-methylpyridin-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(5-methylpyridin-2-yl)phenol is an organic compound with the molecular formula C12H10ClNO It is a derivative of phenol, characterized by the presence of a chlorine atom at the 4-position and a 5-methylpyridin-2-yl group at the 3-position of the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(5-methylpyridin-2-yl)phenol typically involves the condensation of 5-chlorosalicylaldehyde with 2-amino-5-methylpyridine. The reaction is carried out in ethanol as a solvent, with the aldehyde and amine being mixed and stirred for a period of time to form the desired product. The reaction mixture is then allowed to evaporate slowly at room temperature, leading to the formation of orange prism-shaped crystals of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
4-Chloro-3-(5-methylpyridin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under appropriate conditions to form reduced derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the substitution reaction.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Reduced phenolic derivatives.
Substitution: Substituted phenolic compounds, depending on the nucleophile used.
科学的研究の応用
4-Chloro-3-(5-methylpyridin-2-yl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer or anti-inflammatory activities.
作用機序
The mechanism of action of 4-Chloro-3-(5-methylpyridin-2-yl)phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. The exact pathways and molecular targets involved would require further investigation through experimental studies.
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol: A similar compound with a chlorine atom at the 4-position and a methyl group at the 3-position of the phenol ring.
4-Chloro-2-(5-methylpyridin-2-yl)phenol: Another derivative with a different substitution pattern on the phenol ring.
Uniqueness
4-Chloro-3-(5-methylpyridin-2-yl)phenol is unique due to the specific positioning of the 5-methylpyridin-2-yl group and the chlorine atom on the phenol ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
| 1150618-01-1 | |
分子式 |
C12H10ClNO |
分子量 |
219.66 g/mol |
IUPAC名 |
4-chloro-3-(5-methylpyridin-2-yl)phenol |
InChI |
InChI=1S/C12H10ClNO/c1-8-2-5-12(14-7-8)10-6-9(15)3-4-11(10)13/h2-7,15H,1H3 |
InChIキー |
NQDFFISMUGKPCF-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)C2=C(C=CC(=C2)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3-Ethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinolin-2-ylidene)propanedinitrile](/img/structure/B13750954.png)


